2-Bromo-4-(tert-butyl)-6-nitroaniline
Overview
Description
“2-Bromo-4-(tert-butyl)-6-nitroaniline” is a chemical compound that is commonly employed in organic synthesis for the production of various compounds . It can also be used in the production of dyes and pigments, pharmaceutical intermediates, and agrochemicals .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzene ring substituted with a bromo group at the 2-position, a tert-butyl group at the 4-position, and a nitro group at the 6-position . The InChI code for this compound is 1S/C10H14BrN/c1-10(2,3)7-4-5-9(12)8(11)6-7/h4-6H,12H2,1-3H3 .
Scientific Research Applications
Synthesis of Water-Soluble Nitroxides
The hetero-Cope rearrangement of a similar compound, 4-tert-butyl-phenyl-tert-butylhydroxylamine, facilitates the synthesis of water-soluble nitroxides, like potassium 5-tert-butyl-2-(tert-butyl-aminoxy)-benzoate. This demonstrates the utility of bromoanilines in synthesizing compounds with significant water solubility and stability (Marx & Rassat, 2002).
Creation of Azoxy Compounds
Oxidation of amino groups in compounds like 2-bromo-4,6-dichloro-1,3-phenylenediamine leads to the formation of tert-butyl-NNO-azoxy groups, highlighting the potential of bromoanilines in synthesizing azoxy compounds with diverse applications (Frumkin et al., 1999).
Polyradical Synthesis
Bromoanilines play a crucial role in the synthesis of polyradicals like Poly(1,4- or 1,2-phenylenevinylene)s, which exhibit chemically stable and intramolecular ferromagnetic coupling properties. This underscores the importance of bromoanilines in creating advanced polymeric materials (Kaneko et al., 1994).
Antimicrobial Agent Synthesis
Bromoanilines are used in the synthesis of azetidine compounds, which have shown potential as antimicrobial agents. This illustrates the role of bromoanilines in developing new pharmaceuticals (Doraswamy & Ramana, 2013).
Synthesis of Organic Magnetic Materials
Compounds like 5(6)-chloro-2-(N-tert-butyl-N-aminoxyl)benzimidazole, synthesized from bromoanilines, serve as building blocks for organic magnetic materials. These materials demonstrate unique properties like hydrogen-bonded dimeric antiferromagnetic exchange coupling, highlighting the significance of bromoanilines in materials science (Ferrer et al., 2001).
Mechanism of Action
The mechanism of action of “2-Bromo-4-(tert-butyl)-6-nitroaniline” would depend on its specific use. As a general rule, bromo groups in aromatic compounds can act as good leaving groups in nucleophilic aromatic substitution reactions . Nitro groups can be reduced to amines, which can then participate in a variety of reactions. Tert-butyl groups are generally quite inert and do not readily participate in reactions.
Properties
IUPAC Name |
2-bromo-4-tert-butyl-6-nitroaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2O2/c1-10(2,3)6-4-7(11)9(12)8(5-6)13(14)15/h4-5H,12H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLULCDGWDGAVKY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)Br)N)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80679218 | |
Record name | 2-Bromo-4-tert-butyl-6-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80679218 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1027356-55-3 | |
Record name | 2-Bromo-4-tert-butyl-6-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80679218 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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